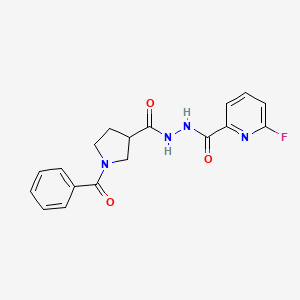

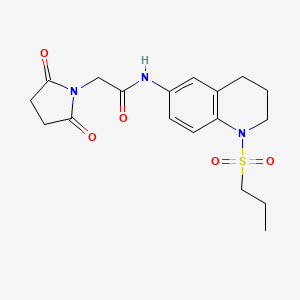

N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

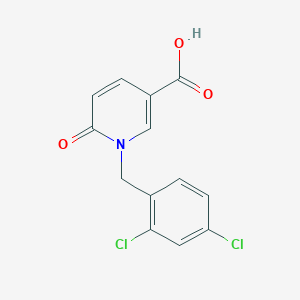

“N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide” is a complex organic compound that contains several functional groups including a cyanobutyl group, a methyl group, a pyrazolyl group, a thiazole ring, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyanobutyl group could be introduced through a cyanoacetylation reaction . The pyrazolyl group could be synthesized from 5-amino-pyrazoles . The thiazole ring could be formed through a cyclization reaction . The carboxamide group could be introduced in the final step through a reaction with an amine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of nitrogen in the pyrazolyl group and the thiazole ring would likely result in the formation of multiple tautomers .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to the presence of several reactive functional groups. For example, the cyanobutyl group could undergo reactions with nucleophiles . The pyrazolyl group could participate in reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Imaging Agents

N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide and related compounds have been explored for their potential in various scientific research applications, particularly in the synthesis of imaging agents for positron emission tomography (PET). For example, compounds synthesized from related chemical structures have been developed as potential PET agents for imaging of enzymes involved in neuroinflammation, indicating their potential utility in neuroscientific research and the diagnosis of neurodegenerative diseases (Xiaohong Wang et al., 2018). This involves the synthesis of complex molecules that can bind to specific enzymes or receptors in the brain, allowing for the visualization of biological processes associated with inflammation and potentially aiding in the early detection of conditions like Alzheimer's disease.

Antiviral and Anticancer Applications

Compounds with a similar structure have been investigated for their antiviral and anticancer activities. Thiazole derivatives, for instance, have shown promise in the development of new therapeutic agents. Studies have revealed the synthesis of thiazole C-nucleosides demonstrating potential antiviral activity against various viruses, including herpes and parainfluenza, as well as inhibitory effects on purine nucleotide biosynthesis, which is crucial for DNA replication and repair in cancer cells (P. C. Srivastava et al., 1977). This research suggests that modifications of the thiazole ring, as seen in this compound, could lead to the development of new drugs with antiviral or anticancer properties.

Neuroinflammation and Microglia Imaging

Another significant application is in the imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) with PET radiotracers specific for CSF1R. This application is particularly relevant for studying neuroinflammation and the role of microglia in various neuropsychiatric disorders (A. Horti et al., 2019). Such studies are crucial for understanding the mechanisms underlying diseases like Alzheimer's, Parkinson's, and traumatic brain injury, and for developing targeted therapies.

Supramolecular Gelators and Chemical Synthesis

Research into N-(thiazol-2-yl)benzamide derivatives, which are structurally related to this compound, has explored their use as supramolecular gelators. These studies focus on the role of methyl functionality and non-covalent interactions in gelation behavior, which has implications for materials science and the development of novel materials with specific physical properties (P. Yadav & Amar Ballabh, 2020). This research contributes to the broader field of supramolecular chemistry, where the assembly of molecules into ordered structures is used to create new materials with unique characteristics.

Mecanismo De Acción

Target of Action

Similar compounds with cyano substituents have been found to target theinsect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .

Mode of Action

It can be inferred from similar compounds that it may interact with its target, the ryr, and activate it . This activation could lead to changes in the target, potentially disrupting its normal function.

Result of Action

Based on its potential target, it can be inferred that activation of the ryr could disrupt normal cellular processes, potentially leading to the death of the insect cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1-cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5OS/c1-4-5-11(6-15)18-13(20)12-9(2)17-14(21-12)10-7-16-19(3)8-10/h7-8,11H,4-5H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIHPWYYFIXIPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC(=O)C1=C(N=C(S1)C2=CN(N=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2935791.png)

![4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2935798.png)

![Methyl 4-(((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2935809.png)

![3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2935811.png)